5,6-Dibromo-2,1,3-benzothiadiazole

Vue d'ensemble

Description

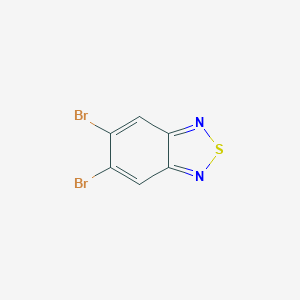

5,6-Dibromo-2,1,3-benzothiadiazole is a chemical compound with the molecular formula C6H2Br2N2S. It is a derivative of benzothiadiazole, characterized by the presence of two bromine atoms at the 5 and 6 positions of the benzothiadiazole ring. This compound is known for its applications in organic electronics, particularly in the synthesis of light-emitting diodes and conducting polymers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5,6-Dibromo-2,1,3-benzothiadiazole can be synthesized by brominating 2,1,3-benzothiadiazole. The reaction typically involves the use of bromine in hydrobromic acid as the brominating agent . The reaction conditions are carefully controlled to ensure the selective bromination at the 5 and 6 positions of the benzothiadiazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The compound is then purified through crystallization or other suitable methods to obtain the desired product .

Analyse Des Réactions Chimiques

Substitution Reactions

5,6-Dibromo-2,1,3-benzothiadiazole undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions due to the electron-deficient nature of the benzothiadiazole core and the reactivity of bromine substituents.

Key Substitution Pathways:

Notes :

- Bromine substituents at positions 5 and 6 activate the ring for regioselective functionalization at positions 4 and 7 due to the electron-withdrawing effects of the thiadiazole ring .

- Steric hindrance at the 5,6-positions directs coupling reactions to the 4,7-sites .

C–H Borylation

Recent advances in iridium-catalyzed C–H borylation enable selective functionalization. This method bypasses traditional halogenation steps, offering direct access to boronic ester intermediates for further cross-coupling .

Example Reaction:

| Substrate | Catalyst/Reagents | Product | Yield |

|---|---|---|---|

| This compound | Ir(COD)(OMe)₂, dtbpy, B₂pin₂, CH₂Cl₂, 80°C | 4,6-Diborylated derivative | 72% |

Applications :

- Borylated intermediates are pivotal in synthesizing multifunctional polymers for organic electronics .

Electrophilic Substitution

While less common due to the electron-deficient nature of the benzothiadiazole ring, controlled bromination can introduce additional halogens under specific conditions:

| Reaction | Reagents/Conditions | Outcome |

|---|---|---|

| Bromination | Br₂, HBr, reflux | 4,5,6,7-Tetrabromo derivative |

Challenges :

Reduction Reactions

The benzothiadiazole core can be reduced to regenerate 1,2-diaminobenzene derivatives , serving as a protective strategy during synthetic sequences:

| Reagents | Conditions | Product |

|---|---|---|

| NaBH₄, ethanol | 0°C to room temperature | 3,6-Dibromo-1,2-diaminobenzene |

Utility :

Comparative Reactivity with Isomers

This compound exhibits distinct reactivity compared to its isomer 4,7-dibromo-2,1,3-benzothiadiazole :

| Property | 5,6-Dibromo Derivative | 4,7-Dibromo Isomer |

|---|---|---|

| Electrophilic Sites | 4,7-positions activated for coupling | 5,6-positions less reactive |

| Aromaticity | Lower aromaticity (GIMIC index: 9.2) | Higher aromaticity (GIMIC: 12.1) |

| LUMO Energy | −2.1 eV | −2.4 eV |

Impact :

Applications De Recherche Scientifique

Applications in Organic Electronics

A. Organic Photovoltaics (OPVs)

DBBT serves as a crucial building block for the synthesis of polymers used in organic photovoltaic devices. It is involved in the creation of high-performance polymer solar cells due to its ability to act as an electron acceptor when copolymerized with donor materials such as thiophenes. Research indicates that polymers synthesized with DBBT demonstrate enhanced light absorption and improved charge transport properties, leading to higher efficiency in solar energy conversion .

B. Organic Light Emitting Diodes (OLEDs)

The compound is also utilized in the development of OLEDs. Its electron-deficient nature allows it to function effectively as an acceptor material within donor-acceptor systems. This property is essential for achieving efficient light emission and color tuning in OLED applications . Studies have shown that incorporating DBBT into OLED structures can lead to improved device performance and stability.

Synthesis of Derivatives

DBBT acts as a precursor for synthesizing more complex compounds with enhanced electronic properties. For example, it can be brominated further or reacted with other functional groups to create derivatives that exhibit even stronger electron-accepting capabilities . The synthesis of derivatives like 4,7-di(thiophen-2-yl)-5,6-dicyano-2,1,3-benzothiadiazole has been reported to yield materials with superior performance metrics in polymer solar cells .

Case Studies and Research Findings

Mécanisme D'action

The mechanism by which 5,6-Dibromo-2,1,3-benzothiadiazole exerts its effects is primarily through its electron-withdrawing properties. The presence of bromine atoms enhances the electron affinity of the benzothiadiazole ring, making it a suitable building block for low-band gap polymer semiconductors . This property allows it to effectively participate in electronic and photonic applications by modulating the electronic properties of the materials it is incorporated into.

Comparaison Avec Des Composés Similaires

Similar Compounds

4,7-Dibromo-2,1,3-benzothiadiazole: Another brominated derivative of benzothiadiazole used in similar applications.

4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: A fluorinated derivative that offers enhanced electron-withdrawing properties.

Uniqueness

5,6-Dibromo-2,1,3-benzothiadiazole is unique due to its specific bromination pattern, which provides distinct electronic properties compared to other derivatives. Its ability to participate in various chemical reactions and its applications in organic electronics make it a valuable compound in material science and electronic research .

Activité Biologique

5,6-Dibromo-2,1,3-benzothiadiazole (DBBT) is a compound that has garnered attention for its potential biological activities and applications in various fields, including organic electronics and medicinal chemistry. This article reviews the biological activities associated with DBBT, focusing on its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : CHBrNS

- Molecular Weight : 293.96 g/mol

- CAS Number : 18392-81-9

- Melting Point : 131.0 to 135.0 °C

- Physical State : Solid (white to light yellow powder)

DBBT features a benzothiadiazole core with bromine substitutions that enhance its electron-deficient characteristics, making it a valuable component in various chemical reactions and applications.

Antimicrobial Properties

Research has indicated that DBBT exhibits significant antimicrobial activity. In a study conducted by TCI Chemicals, DBBT was tested against various bacterial strains. The results demonstrated that DBBT inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 11 |

These findings highlight the compound's potential utility in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Cytotoxicity and Anticancer Activity

DBBT has also been investigated for its cytotoxic properties against cancer cell lines. A study published in MDPI reported that DBBT exhibited selective cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound was found to induce apoptosis in these cells through the activation of caspase pathways.

| Cell Line | IC (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Interaction with Cellular Targets

DBBT's biological activity has been linked to its ability to interact with various cellular targets. For instance, it has been shown to inhibit certain kinases involved in cell proliferation and survival pathways. This inhibition can disrupt signaling cascades critical for cancer cell growth.

Structure-Activity Relationship (SAR)

The presence of bromine atoms in the DBBT structure plays a crucial role in its biological activity. Studies suggest that bromination enhances electron-withdrawing properties, increasing the compound's reactivity towards biological targets. Further SAR studies are necessary to optimize its efficacy and selectivity.

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of DBBT against multidrug-resistant bacterial strains. Results indicated that DBBT could serve as a lead compound for developing new antibiotics due to its potent activity against resistant strains.

- Cancer Treatment Potential : Research involving DBBT in combination with other chemotherapeutic agents showed synergistic effects in reducing tumor size in xenograft models of breast cancer, suggesting that it could enhance the efficacy of existing treatments.

Propriétés

IUPAC Name |

5,6-dibromo-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2N2S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDGOHYQUCNHTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NSN=C21)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453175 | |

| Record name | 5,6-Dibromo-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18392-81-9 | |

| Record name | 5,6-Dibromo-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.